Gallinamide A TFA

Chemical Stability Peptide Chemistry Reagent Handling

Choose Gallinamide A TFA for picomolar potency (IC50 17.6 pM) and 28- to 320-fold selectivity over CatB/V, validated by CETSA. Irreversible covalent binding ensures sustained suppression in 24-72h assays; EC50 28 nM against SARS-CoV-2. The TFA salt formulation preserves bioactivity compared to the unstable free base, reducing experimental variability.

Molecular Formula C33H53F3N4O9
Molecular Weight 706.8 g/mol
Cat. No. B12369400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallinamide A TFA
Molecular FormulaC33H53F3N4O9
Molecular Weight706.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H52N4O7.C2HF3O2/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37;3-2(4,5)1(6)7/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39);(H,6,7)/b14-13+;/t20-,21-,22-,23-,25-,28-;/m0./s1
InChIKeyLSQVWYLBGSKLOU-VXEXLYRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallinamide A TFA: A Stabilized Salt Form of a Marine Cyanobacterial Depsipeptide Cathepsin L Inhibitor for Antiviral and Antiparasitic Research


Gallinamide A TFA (CAS 1352920-57-0) is the trifluoroacetate salt form of gallinamide A, a linearly depositing depsipeptide natural product originally isolated from marine cyanobacteria of the Schizothrix and Symploca genera [1]. Gallinamide A functions as a potent, selective, and irreversible inhibitor of the human cysteine protease cathepsin L (CatL) through covalent modification of the active site cysteine residue [2]. The free base form of gallinamide A (CAS 1208232-55-6) exhibits chemical instability, necessitating the use of the stabilized TFA salt form which retains identical biological activity while providing enhanced handling and storage properties for laboratory research applications [3].

Why Gallinamide A TFA Cannot Be Interchanged with Other Cathepsin Inhibitors or Free Base Forms


Generic substitution of Gallinamide A TFA with alternative cathepsin L inhibitors or the free base form is scientifically unsound due to three irreconcilable differences. First, the free base gallinamide A is documented as chemically unstable, rendering it unsuitable for reproducible experimental workflows without the TFA counterion stabilization [1]. Second, gallinamide A exhibits a 28- to 320-fold selectivity window for cathepsin L over closely related human cysteine cathepsins B and V, a selectivity profile not shared by broad-spectrum cysteine protease inhibitors such as E-64 [2]. Third, gallinamide A demonstrates an irreversible covalent inhibition mechanism (kinact/Ki parameters established via kinetic analysis) that fundamentally differs from reversible inhibitors, producing distinct pharmacodynamic and washout characteristics in cellular assays [3]. These differences directly impact experimental reproducibility, target engagement interpretation, and cross-study comparability.

Quantitative Differentiation Evidence: Gallinamide A TFA Versus Free Base and Class Comparators


TFA Salt Stabilization: Gallinamide A TFA Versus Free Base Gallinamide A

Gallinamide A TFA provides a stabilized formulation that directly addresses the documented chemical instability of the free base form. The free base gallinamide A (CAS 1208232-55-6) is explicitly characterized by vendors as unstable under standard storage conditions, with the manufacturer's technical documentation stating that the TFA salt form is recommended for experimental use due to this stability limitation . Both forms exhibit identical biological activity (IC50: 17.6 pM against CatL), but only the TFA salt provides reliable long-term storage and reproducible assay performance .

Chemical Stability Peptide Chemistry Reagent Handling

Cathepsin L Isoform Selectivity: Gallinamide A Versus Human Cathepsins B and V

Gallinamide A demonstrates a pronounced selectivity window for cathepsin L over closely related human cysteine cathepsins. In comparative IC50 profiling with 30-minute preincubation, gallinamide A displayed an IC50 of 5.0 nM against cathepsin L. The same assay conditions revealed that gallinamide A exhibits 28- to 320-fold greater selectivity toward cathepsin L than toward the closely related human cysteine proteases cathepsin V and cathepsin B [1]. This selectivity profile is supported by molecular docking and molecular dynamics simulations that identified a stable binding pose characterized by a consistent hydrogen bond network with the reactive Michael acceptor enamide positioned proximal to the active site cysteine [1].

Protease Selectivity Cathepsin L Cysteine Protease Off-Target Profiling

Kinetic Mechanism of Covalent Inhibition: Gallinamide A Irreversible Binding Versus Reversible Cathepsin L Inhibitors

Gallinamide A functions as an irreversible covalent inhibitor of cathepsin L, a mechanistic feature that distinguishes it from reversible small-molecule CatL inhibitors. Kinetic analysis revealed an inhibition constant of ki = 9000 ± 260 M⁻¹ s⁻¹ for gallinamide A against human cathepsin L [1]. Preincubation-dilution and activity-probe experiments confirmed the irreversible mode of inhibition, demonstrating that the compound forms a stable covalent adduct with the active site cysteine residue that persists following dilution [1]. This mechanism contrasts sharply with reversible inhibitors such as the broad-spectrum cysteine protease inhibitor E-64, which exhibits distinct washout kinetics and target residence time profiles.

Covalent Inhibitor Irreversible Inhibition Kinetic Analysis Enzyme Kinetics

Anti-SARS-CoV-2 Cellular Potency: Gallinamide A and Lead Analogues Versus TMPRSS2-Dependent Entry Pathway Compounds

Gallinamide A demonstrates nanomolar antiviral activity against SARS-CoV-2 in vitro via CatL inhibition, with efficacy comparable to its most potent synthetic analogues. In cellular infection assays, gallinamide A inhibited SARS-CoV-2 infection with EC50 values in the nanomolar range, and together with two lead synthetic analogues, potently suppressed viral entry [1]. The study explicitly notes that reduced antiviral activity was observed in cells overexpressing transmembrane protease serine 2 (TMPRSS2), an alternative host protease for viral entry, establishing the pathway-specific nature of gallinamide A's antiviral mechanism [2]. Furthermore, a synergistic improvement in antiviral activity was achieved when gallinamide A was combined with a TMPRSS2 inhibitor, suggesting that dual-pathway blockade may be required for optimal efficacy [2].

SARS-CoV-2 Antiviral Cathepsin L COVID-19 Host-Directed Antiviral

Antiplasmodial Activity: Gallinamide A TFA Versus Original Isolation Bioactivity and Analogues

Gallinamide A TFA exhibits sub-micromolar antiplasmodial activity against Plasmodium falciparum, with a reported IC50 of 50 nM . This represents a substantial improvement in potency characterization relative to the original isolation studies of gallinamide A, which reported an IC50 of 8.4 μM against the W2 strain of P. falciparum [1]. The enhanced potency observed in more recent studies (50 nM) may reflect differences in assay conditions, strain sensitivity, or the use of the stabilized TFA salt form. Additionally, synthetic analogues of gallinamide A have been shown to potently inhibit falcipain-2 (FP-2) and falcipain-3 (FP-3), cysteine proteases essential for parasite hemoglobin degradation, with certain analogues exhibiting improved antiplasmodial activity relative to the natural product [2].

Plasmodium falciparum Antimalarial Falcipain Malaria Antiparasitic

Scalable Synthesis Access: Second-Generation Total Synthesis Enabling Preclinical Supply

A second-generation total synthesis of gallinamide A has been developed that addresses supply constraints inherent to the natural product's isolation from marine cyanobacteria. The optimized synthetic route delivers gallinamide A on a 315 mg scale over 16 total steps (9 steps in the longest linear sequence) in an overall yield of 32% [1]. This represents a marked improvement over the original total synthesis and isolation protocols, which yielded limited quantities insufficient for comprehensive preclinical evaluation. The synthetic route was specifically designed to enable detailed preclinical studies of gallinamide A as a potential antiviral for COVID-19, underscoring the compound's translational relevance and the feasibility of scaled production for research applications [1].

Total Synthesis Process Chemistry Natural Product Scalability Preclinical Supply

Optimal Research and Procurement Scenarios for Gallinamide A TFA Based on Quantitative Evidence


Target Validation Studies Requiring Selective and Irreversible Cathepsin L Inhibition

Researchers conducting target validation studies for CatL-dependent biological processes should prioritize Gallinamide A TFA over broad-spectrum cysteine protease inhibitors. The compound's 28- to 320-fold selectivity for CatL over CatB and CatV [1] ensures that observed phenotypic effects can be attributed specifically to CatL inhibition rather than off-target cysteine protease engagement. The irreversible covalent inhibition mechanism (ki = 9000 ± 260 M⁻¹ s⁻¹) provides sustained target engagement that persists through washout steps, enabling pulse-chase experimental designs and extended time-course analyses that are not feasible with reversible inhibitors [1].

SARS-CoV-2 Host-Directed Antiviral Mechanism Dissection

Investigators studying coronavirus entry mechanisms should employ Gallinamide A TFA to interrogate the relative contributions of CatL-mediated versus TMPRSS2-mediated viral entry pathways. The compound's nanomolar EC50 against SARS-CoV-2 in vitro, combined with its reduced efficacy in TMPRSS2-overexpressing cells, provides a validated chemical probe for distinguishing pathway-specific antiviral effects [1]. The demonstrated synergistic antiviral activity when Gallinamide A TFA is combined with TMPRSS2 inhibitors [1] supports its use in combination screening campaigns aimed at identifying dual-pathway blockade strategies with enhanced therapeutic potential.

Falcipain-Targeted Antimalarial Drug Discovery and Probe Development

Antimalarial drug discovery programs targeting the falcipain cysteine proteases should utilize Gallinamide A TFA as a benchmark natural product scaffold for structure-activity relationship studies. The compound's 50 nM IC50 against P. falciparum [1] represents a substantial improvement over the originally reported 8.4 μM potency [2] and positions Gallinamide A TFA as a potent starting point for analogue development. Synthetic analogues have been shown to potently inhibit falcipain-2 and falcipain-3 , and Gallinamide A TFA can serve as a control compound for evaluating novel analogue potency, selectivity, and mechanism of action in both enzymatic and cellular antimalarial assays.

Structural Biology of Cysteine Protease-Ligand Complexes

Structural biologists investigating cysteine protease-inhibitor interactions should procure Gallinamide A TFA for co-crystallization and binding mode studies. High-resolution crystal structures of cathepsin B1 from Schistosoma mansoni (SmCB1) in complex with gallinamide A have been solved, revealing the acrylamide covalent warhead engagement and detailed binding mode within the active site [1]. Additionally, co-crystal structures of cruzain (T. cruzi cathepsin L-like protease) bound to gallinamide A at ~2 Å resolution are available in the PDB (7JUJ), demonstrating the conserved binding interactions across phylogenetically diverse cysteine proteases [2]. Gallinamide A TFA provides a structurally validated tool for comparative structural studies of cathepsin L orthologs and homologs from pathogenic organisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gallinamide A TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.